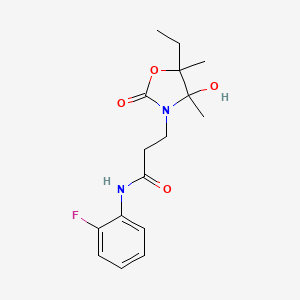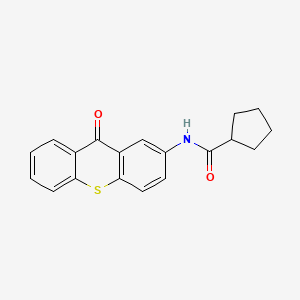amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11481695.png)
Ethyl 2-(4-{[(4-chlorophenyl)carbamoyl](methyl)amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-{(4-chlorophenyl)carbamoylamino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a hydroxy group, and a carbamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-{(4-chlorophenyl)carbamoylamino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chloroaniline with methyl isocyanate to form the corresponding carbamate. This intermediate is then reacted with ethyl 2-bromo-3,3,3-trifluoro-2-hydroxypropanoate under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-{(4-chlorophenyl)carbamoylamino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbamoyl group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbamoyl group would produce an amine.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-{(4-chlorophenyl)carbamoylamino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism by which Ethyl 2-(4-{(4-chlorophenyl)carbamoylamino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. The carbamoyl group can form hydrogen bonds with target proteins, leading to inhibition or activation of specific pathways. The hydroxy group can participate in further chemical modifications, enhancing the compound’s reactivity and specificity.
Comparación Con Compuestos Similares
Ethyl 2-(4-{(4-chlorophenyl)carbamoylamino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate can be compared with other similar compounds, such as:
Ethyl 2-{[(4-chlorophenyl)carbamoyl]amino}-4-phenyl-1H-pyrrole-3-carboxylate: This compound has a similar carbamoyl group but differs in the presence of a pyrrole ring instead of a trifluoromethyl group.
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methylpyridine-3-carboxylate: This compound contains a cyano group and a pyridine ring, offering different reactivity and applications.
The uniqueness of Ethyl 2-(4-{(4-chlorophenyl)carbamoylamino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate lies in its combination of functional groups, which provide a balance of reactivity, stability, and specificity for various applications.
Propiedades
Fórmula molecular |
C19H18ClF3N2O4 |
|---|---|
Peso molecular |
430.8 g/mol |
Nombre IUPAC |
ethyl 2-[4-[(4-chlorophenyl)carbamoyl-methylamino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C19H18ClF3N2O4/c1-3-29-16(26)18(28,19(21,22)23)12-4-10-15(11-5-12)25(2)17(27)24-14-8-6-13(20)7-9-14/h4-11,28H,3H2,1-2H3,(H,24,27) |
Clave InChI |
HBLNFATUEDJFBD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CC=C(C=C1)N(C)C(=O)NC2=CC=C(C=C2)Cl)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B11481614.png)
![5,5'-[(5-Nitropyrimidine-4,6-diyl)disulfanediyl]bis(1,3,4-thiadiazol-2-amine)](/img/structure/B11481629.png)

![N,N-bis(2-methoxyethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]quinazoline-7-sulfonamide](/img/structure/B11481641.png)
![N'-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]-5-fluoro-1H-indole-2-carbohydrazide](/img/structure/B11481652.png)
![1-(3-chloro-2-methylphenyl)-6-cyclohexyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11481653.png)
![5a,6,7,8,9,9a-Hexahydrospiro[thieno[3,2-c]chromene-4,2'-tricyclo[3.3.1.1~3,7~]decane]](/img/structure/B11481658.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11481663.png)
![7H-Cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine, 8,9-dihydro-2-(3-pyridinyl)-](/img/structure/B11481669.png)
![Diethyl {[3,3,4-tricyano-10-iminooctahydro-8a,4-(epoxymethano)chromen-2-yl]methyl}phosphonate](/img/structure/B11481674.png)
![2-methyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol](/img/structure/B11481687.png)
![ethyl 3,3,3-trifluoro-N-(furan-2-ylcarbonyl)-2-[(furan-2-ylmethyl)amino]alaninate](/img/structure/B11481689.png)


